molecular formula C12H16O6 B13531572 2-Hydroxy-3-(2,4,5-trimethoxyphenyl)propanoic acid

2-Hydroxy-3-(2,4,5-trimethoxyphenyl)propanoic acid

Cat. No.: B13531572
M. Wt: 256.25 g/mol
InChI Key: XNIKQDJEBGKJCV-UHFFFAOYSA-N
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Description

2-Hydroxy-3-(2,4,5-trimethoxyphenyl)propanoic acid is an organic compound with the molecular formula C12H16O6 It is characterized by the presence of a hydroxy group, a propanoic acid moiety, and a trimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-3-(2,4,5-trimethoxyphenyl)propanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 2,4,5-trimethoxybenzaldehyde.

    Aldol Condensation: The aldehyde undergoes an aldol condensation with a suitable ketone, such as acetone, in the presence of a base like sodium hydroxide.

    Reduction: The resulting product is then reduced using a reducing agent such as sodium borohydride to yield the corresponding alcohol.

    Oxidation: The alcohol is oxidized to the carboxylic acid using an oxidizing agent like potassium permanganate.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-(2,4,5-trimethoxyphenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products

    Oxidation: Formation of ketones or carboxylic acids

    Reduction: Formation of alcohols

    Substitution: Formation of derivatives with different functional groups

Scientific Research Applications

2-Hydroxy-3-(2,4,5-trimethoxyphenyl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and neurodegenerative diseases.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-(2,4,5-trimethoxyphenyl)propanoic acid involves its interaction with various molecular targets and pathways. It may exert its effects by:

    Inhibition of Enzymes: Inhibiting key enzymes involved in metabolic pathways.

    Modulation of Receptors: Binding to and modulating the activity of specific receptors.

    Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4,5-Trimethoxyphenyl)propanoic acid
  • 2-Hydroxy-3-(2,4,5-trihydroxyphenyl)propanoic acid
  • 3-Hydroxy-2-[(2,4,5-trimethoxyphenyl)formamido]propanoic acid

Uniqueness

2-Hydroxy-3-(2,4,5-trimethoxyphenyl)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the hydroxy group and the trimethoxyphenyl moiety allows for a wide range of chemical modifications and potential therapeutic applications.

Properties

Molecular Formula

C12H16O6

Molecular Weight

256.25 g/mol

IUPAC Name

2-hydroxy-3-(2,4,5-trimethoxyphenyl)propanoic acid

InChI

InChI=1S/C12H16O6/c1-16-9-6-11(18-3)10(17-2)5-7(9)4-8(13)12(14)15/h5-6,8,13H,4H2,1-3H3,(H,14,15)

InChI Key

XNIKQDJEBGKJCV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1CC(C(=O)O)O)OC)OC

Origin of Product

United States

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